molecular formula C21H26N4O3 B2930926 N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide CAS No. 897620-05-2

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide

Cat. No.: B2930926
CAS No.: 897620-05-2
M. Wt: 382.464
InChI Key: PVRNLIODTFSKRK-UHFFFAOYSA-N
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Description

N-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide ( 897620-05-2) is a chemical compound supplied for research and development purposes. With a molecular formula of C 21 H 26 N 4 O 3 and a molecular weight of 382.46 g/mol, this benzamide derivative features a molecular structure incorporating a dimethylamino phenyl group and a pyrrolidine moiety . This compound is part of a family of small molecules that are of interest in early-stage drug discovery and chemical biology. Related structural analogs, such as those based on a 2,4-diaminopyrimidine core, have demonstrated significant utility in medicinal chemistry campaigns, particularly in the computationally-guided optimization of antimalarial agents targeting the Plasmodium falciparum kinome . Furthermore, related compounds have been investigated as inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, which are considered novel targets for antiplasmodial therapy . The structural motifs present in this compound are commonly explored in the development of pharmacologically active molecules. Researchers can procure this product with a guaranteed purity of 90% or higher. It is available in various quantities to suit different experimental needs. This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-23(2)18-10-8-16(9-11-18)20(24-12-3-4-13-24)15-22-21(26)17-6-5-7-19(14-17)25(27)28/h5-11,14,20H,3-4,12-13,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRNLIODTFSKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is to react 3-nitrobenzoyl chloride with 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethanol under basic conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or large-scale batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to a nitroso or oxime derivative.

  • Reduction: : The nitro group can be reduced to an amine, resulting in a different functional group.

  • Substitution: : The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: : Typical reducing agents are tin chloride or iron powder with hydrochloric acid.

  • Substitution: : Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Nitroso derivatives or oximes.

  • Reduction: : Amines.

  • Substitution: : Alkylated or aminated derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzamide Derivatives

The following compounds share key structural motifs with the target molecule, enabling comparisons of substituent effects, synthetic strategies, and physicochemical properties.

Compound Name Substituents Key Features Physical Properties Synthesis Highlights References
Target Compound 3-nitrobenzamide, 4-(dimethylamino)phenyl, pyrrolidinylethyl Hypothetical kinase inhibitor; nitro group enhances electrophilicity Not reported Likely involves amide coupling (analogous to ) N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, hydroxy-dimethylethyl N,O-bidentate directing group for metal catalysis Structurally confirmed via X-ray Benzoyl chloride + 2-amino-2-methyl-1-propanol
N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide Thiazole, pyrrolidine sulfonyl Sulfonyl group enhances polarity Not reported Likely SNAr or coupling reactions
N-(2-amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide (2a) 3-nitro, trifluoromethyl, piperazine Trifluoromethyl increases lipophilicity Not reported Benzoyl chloride + diaminonitrobenzene in CH2Cl2/MeCN

Key Observations :

  • Pyrrolidine vs. Piperazine : The pyrrolidine in the target may confer greater conformational flexibility compared to the piperazine in 2a , influencing receptor interactions .
  • Substituent Polarity: The dimethylamino group in the target compound could improve solubility relative to the trifluoromethyl group in 2a, which increases lipophilicity .
Functional Group Comparisons
  • Nitro vs. Sulfonyl : The nitro group in the target compound is smaller and more electron-withdrawing than the sulfonyl group in ’s thiazole derivative, which may alter binding kinetics .
  • Dimethylamino vs.

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as an inhibitor of specific enzymes and receptors. This article explores the synthesis, biological mechanisms, and pharmacological implications of this compound, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C23H31N3O3
  • Molecular Weight : 397.51 g/mol
  • SMILES Representation : COc1cccc(OC)c1C(=O)NCC(N2CCCC2)c3ccc(cc3)N(C)C

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Preparation of Intermediates : Starting with 4-(dimethylamino)benzaldehyde and pyrrolidine.
  • Condensation Reactions : Forming amide bonds under controlled conditions.
  • Purification Techniques : Utilizing recrystallization and chromatography to achieve desired purity levels.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The dimethylamino group and pyrrolidine ring are critical for modulating enzyme activity and influencing cellular signaling pathways. Notably, it has been observed to:

  • Inhibit butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases.
  • Affect the aggregation of amyloid-beta (Aβ), potentially offering protective effects against Alzheimer's disease.

Case Studies and Research Findings

  • Inhibition of Butyrylcholinesterase :
    • A study evaluated several derivatives for BChE inhibition, indicating that modifications in the structure can enhance selectivity and potency against BChE compared to acetylcholinesterase (AChE) . The compound exhibited significant inhibition ratios at concentrations as low as 10 μM.
  • Anti-Aβ Aggregation Activity :
    • The compound demonstrated a dose-dependent ability to inhibit Aβ aggregation in vitro, outperforming known inhibitors like donepezil . This suggests potential therapeutic applications in treating Alzheimer's disease by preventing neurotoxic aggregate formation.
  • Cell Viability Studies :
    • In SH-SY5Y cell models exposed to Aβ-induced toxicity, the compound significantly improved cell viability compared to untreated controls, indicating its neuroprotective properties .

Data Table: Biological Activity Summary

Activity Observation Reference
BChE InhibitionSignificant at 10 μM
Aβ Aggregation Inhibition45.5% inhibition at 10 μM
Cell Viability ImprovementIncreased from 63% to ~91%

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